2,2',4,5-Tetrabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,5-Tetrabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics .
Preparation Methods
2,2’,4,5-Tetrabromobiphenyl can be synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring . Industrial production methods often involve large-scale bromination processes, where the reaction conditions such as temperature, solvent, and catalyst are optimized for maximum yield and purity .
Chemical Reactions Analysis
2,2’,4,5-Tetrabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,4,5-Tetrabromobiphenyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in different chemical reactions.
Industry: Utilized as a flame retardant in consumer products to enhance fire safety.
Mechanism of Action
2,2’,4,5-Tetrabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to various biochemical and toxic effects, including alterations in cell-cycle regulation and gene expression .
Comparison with Similar Compounds
2,2’,4,5-Tetrabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds like:
2,2’,5,5-Tetrabromobiphenyl: Similar in structure but with bromine atoms at different positions.
2,2’,4,4’,5,5’-Hexabromobiphenyl: Contains more bromine atoms, leading to different chemical and physical properties.
2,2’,4,4’-Tetrabromodiphenyl ether: A related compound with an ether linkage instead of a direct biphenyl connection.
The uniqueness of 2,2’,4,5-Tetrabromobiphenyl lies in its specific bromination pattern, which influences its reactivity, toxicity, and applications compared to other polybrominated biphenyls .
Properties
CAS No. |
958802-46-5 |
---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2,4-tribromo-5-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6H |
InChI Key |
PALAXWMMBSLIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.